Mianserin - 24219-97-4

Mianserin

Catalog Number: EVT-276213
CAS Number: 24219-97-4
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mianserin is a tetracyclic piperazino-azepine compound classified as an atypical antidepressant. [ [, ] ] Its primary role in scientific research stems from its distinct pharmacological profile compared to other antidepressants like tricyclic antidepressants (TCAs). [ [] ] Mianserin's unique structure and activity on various neurotransmitter systems, particularly serotonin and noradrenaline, make it a valuable tool for investigating neurochemical mechanisms underlying depression and other neurological conditions. [ [, ] ]

Future Directions
  • Developing enantiomerically pure formulations to optimize efficacy and minimize side effects: Mianserin exists as two enantiomers, S(+) and R(-)-mianserin, with different pharmacological activities. Developing formulations containing only the more active enantiomer could enhance efficacy and potentially reduce side effects. [ [, , ] ]

Relevance: 8-Hydroxymianserin is a structurally related metabolite of mianserin, differing by the presence of a hydroxyl group at the 8-position. This structural modification appears to maintain antidepressant activity while reducing sedative properties. The formation of 8-hydroxymianserin through metabolism may contribute to the overall pharmacological profile of mianserin.

Semantic Scholar Paper Reference Links:

Desmethylmianserin

Compound Description: Desmethylmianserin is another major active metabolite of mianserin. [, , ] It retains substantial pharmacological properties indicative of antidepressant activity. Like 8-hydroxymianserin, desmethylmianserin displays less potent sedative effects compared to mianserin. Studies suggest that the CYP2D6 genotype may play a role in the metabolism of mianserin to desmethylmianserin, impacting the plasma concentrations of its enantiomers.

Relevance: Desmethylmianserin is a structurally similar metabolite of mianserin, lacking a methyl group. [, ] This structural difference seems to result in a reduced sedative profile while maintaining antidepressant-like effects. Desmethylmianserin's presence in plasma after mianserin administration suggests it may contribute to the overall therapeutic effect of mianserin. [, ]

Semantic Scholar Paper Reference Links:

Mianserin-N-oxide

Compound Description: Mianserin-N-oxide is a metabolite of mianserin formed via N-oxidation. Unlike the other metabolites, mianserin-N-oxide exhibits minimal to no activity in most pharmacological tests.

Relevance: Mianserin-N-oxide is a structurally related metabolite of mianserin, distinguished by the presence of an oxygen atom on the nitrogen within the piperazine ring. This structural change appears to significantly diminish pharmacological activity compared to mianserin.

Semantic Scholar Paper Reference Links:

R(-)-Mianserin and S(+)-Mianserin

Compound Description: Mianserin is administered as a racemic mixture of its two enantiomers: R(-)-mianserin and S(+)-mianserin. [, , ] Studies suggest that S(+)-mianserin exhibits greater potency in pharmacological tests indicative of antidepressant activity. [, ] Conversely, both enantiomers seem to possess similar sedative properties. CYP2D6 appears to be involved in the stereoselective metabolism of both mianserin enantiomers.

Relevance: R(-)-mianserin and S(+)-mianserin are enantiomers of mianserin, meaning they are non-superimposable mirror images of each other. [, , , ] This difference in spatial arrangement leads to variations in their pharmacological profiles. [, ] While S(+)-mianserin appears more potent as an antidepressant, both enantiomers contribute to the overall effects of mianserin. [, ]

Semantic Scholar Paper Reference Links:

R(-)-6-Aza-mianserin and S(+)-6-Aza-mianserin

Compound Description: R(-)-6-aza-mianserin (Org 44-19) and S(+)-6-aza-mianserin (Org 44-20) are structural analogues of mianserin. These compounds demonstrate potent antagonistic activity at central serotonin (5-HT) receptors, with S(+)-6-aza-mianserin exhibiting the highest activity among the tested compounds. They also exhibit antagonistic effects at alpha-adrenoceptors, with a preference for the alpha2-subtype, although their potency is lower than their 5-HT receptor antagonism.

Relevance: R(-)-6-aza-mianserin and S(+)-6-aza-mianserin are structurally similar to mianserin but with a nitrogen atom replacing the carbon at the 6-position, hence the designation "6-aza". This structural modification appears to enhance antagonistic activity at both serotonin and alpha-adrenoceptors compared to mianserin. The differing activities of these analogues highlight the importance of specific structural features in modulating receptor interactions and pharmacological profiles.

Synthesis Analysis

Mianserin can be synthesized through several methods, with enantioselective synthesis being a notable approach. One effective method involves the asymmetric reduction of cyclic imines using transfer hydrogenation techniques. This method utilizes an azeotropic mixture of formic acid and triethylamine as the hydrogen source, achieving significant enantiomeric purity .

Technical Details:

  • Key Steps: The synthesis typically starts with the formation of an imine from appropriate amines and aldehydes, followed by reduction to yield mianserin.
  • Solvent Selection: The choice of solvent significantly impacts yield and enantiomeric excess; dichloromethane has been shown to enhance yields compared to acetonitrile .
  • Yield Optimization: In one study, yields were improved from 11% in acetonitrile to 65% in dichloromethane with an enantioselectivity reaching up to 92% .
Molecular Structure Analysis

Mianserin has a complex molecular structure characterized by its tetracyclic framework. Its chemical formula is C18H21N2\text{C}_{18}\text{H}_{21}\text{N}_{2} with a molecular weight of approximately 265.38 g/mol.

Structure Data:

  • Structural Formula:
    C18H21N2\text{C}_{18}\text{H}_{21}\text{N}_{2}
  • 3D Structure: Mianserin features two aromatic rings connected by a nitrogen-containing heterocyclic ring, contributing to its pharmacological activity.
  • NMR Data: Proton nuclear magnetic resonance (NMR) spectroscopy provides insights into the molecular environment of hydrogen atoms within the compound, crucial for confirming structural integrity during synthesis .
Chemical Reactions Analysis

Mianserin undergoes various chemical reactions that are pivotal for its synthesis and functionalization. The primary reactions include:

  • Reduction Reactions: The conversion of imines to amines is central to mianserin synthesis. For instance, lithium aluminum hydride can be used effectively for the reduction of carbonyl groups in precursor compounds .
  • Condensation Reactions: Mianserin can also be synthesized through condensation reactions involving hydrazine derivatives, which lead to further functionalization and yield optimization .

Technical Details:

  • Hydrogenation Conditions: The use of specific catalysts and solvents during hydrogenation affects both yield and stereochemistry.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed for purification and analysis of enantiomers post-synthesis .
Mechanism of Action

Mianserin's mechanism of action involves modulation of neurotransmitter systems, primarily through antagonism at certain serotonin receptors (5-HT2 and 5-HT3) while enhancing noradrenergic transmission. This dual action contributes to its antidepressant effects.

Process Data:

  • Serotonergic Activity: By blocking specific serotonin receptors, mianserin reduces anxiety and depressive symptoms.
  • Noradrenergic Enhancement: Increased norepinephrine levels contribute to mood elevation and improved energy levels in patients suffering from depression.
Physical and Chemical Properties Analysis

Mianserin exhibits several notable physical and chemical properties:

Physical Properties:

  • Appearance: Mianserin typically appears as a white crystalline powder.
  • Melting Point: The melting point ranges between 109.5 °C to 110.5 °C .

Chemical Properties:

  • Solubility: Mianserin is soluble in organic solvents such as ethanol and dichloromethane but exhibits limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Applications

Mianserin is primarily used in clinical settings for treating major depressive disorder and anxiety disorders. Its sedative properties make it particularly useful for patients who experience insomnia associated with depression.

Scientific Uses:

  • Psychiatric Treatment: Mianserin is employed as an antidepressant due to its efficacy in alleviating symptoms of depression.
  • Research Applications: Studies continue on its pharmacokinetics and potential applications in other psychiatric conditions due to its unique mechanism of action.
Pharmacological Mechanisms of Action

Receptor Binding Profiling and Selectivity Patterns

Mianserin exhibits a complex polypharmacology characterized by high-affinity interactions with multiple neurotransmitter receptors and transporters. This tetracyclic antidepressant functions primarily through antagonism or inverse agonism at key monoaminergic receptors, coupled with moderate inhibition of neurotransmitter reuptake. Its receptor binding profile distinguishes it from classical tricyclic antidepressants through minimal muscarinic cholinergic activity and significantly reduced cardiotoxicity potential. The compound demonstrates nanomolar affinity for several receptor families, resulting in a multifaceted mechanism influencing noradrenergic, serotonergic, and histaminergic pathways simultaneously [4] [6] [7].

Table 1: Receptor Binding Profile of Mianserin

Receptor/TransporterAffinity (Ki, nM)Primary ActionFunctional Consequence
Histamine H₁0.30–1.7Inverse agonistSedation, appetite stimulation
α₂-Adrenoceptor3.8–73AntagonistEnhanced NE/5-HT release
5-HT₂C0.63–6.5AntagonistAntidepressant, anxiolytic
5-HT₂A1.6–55AntagonistReduced anxiety, sleep improvement
5-HT₃5.8–300AntagonistAntiemetic, anxiolytic
5-HT₇48–56AntagonistCircadian rhythm modulation
NET71InhibitorIncreased synaptic NE
SERT4000Weak inhibitorLimited serotonergic effect
M-AChR820NegligibleAbsence of anticholinergic effects

α-Adrenergic Receptor Antagonism Dynamics

Mianserin demonstrates significant antagonist activity at both presynaptic and postsynaptic α-adrenergic receptors with distinct subtype selectivity. The compound exhibits particularly high affinity for α₂-adrenoceptors (Ki = 3.8–4.8 nM for human α₂C and α₂A subtypes, respectively), approximately 5-15 times greater than its affinity for α₁-adrenoceptors (Ki ≈ 34 nM) [1] [7] [8]. This differential binding has profound functional implications, as α₂ antagonism preferentially occurs at presynaptic autoreceptors and heteroreceptors. By blocking inhibitory α₂-autoreceptors on noradrenergic neurons, mianserin disinhibits norepinephrine release, while antagonism of α₂-heteroreceptors on serotonergic neurons enhances serotonin release [1] [4] [7].

Chronic administration studies in rat models demonstrate that this α₂ antagonism induces adaptive changes in receptor sensitivity. Research shows significant presynaptic α₂-adrenoceptor supersensitivity following prolonged mianserin treatment, evidenced by enhanced autoreceptor function and reduced noradrenaline release upon agonist challenge. This contrasts with its effect on postsynaptic β-adrenergic receptors, where mianserin administration produces receptor subsensitivity without altering receptor density—suggesting uncoupling of the receptor from its downstream effector systems rather than receptor downregulation [1] [8] [10].

Histaminergic H₁ Receptor Inverse Agonism

Mianserin exhibits exceptionally high affinity for histamine H₁ receptors (Ki = 0.30–1.7 nM), ranking among the most potent H₁ ligands of all antidepressants [6] [7]. Unlike neutral antagonists, mianserin functions as an inverse agonist at this receptor, actively suppressing constitutive H₁ receptor signaling rather than merely blocking histamine binding. This inverse agonism translates to profound central nervous system effects, including significant sedation and drowsiness—particularly during initial treatment phases—as well as appetite stimulation and weight gain [4] [7].

The H₁ inverse agonism occurs at substantially lower concentrations (therapeutic plasma concentrations typically range 15-70 ng/mL) than required for its antidepressant effects, explaining why sedation often precedes mood improvement during treatment initiation. The antihistaminic potency of mianserin exceeds that of classical tricyclic antidepressants by approximately 5-10 fold, yet it maintains negligible affinity for muscarinic receptors (Ki ≈ 820 nM), accounting for its minimal anticholinergic side effects [6] [7]. This pharmacological profile makes mianserin particularly valuable in depressed patients with prominent insomnia or agitation, though tolerance to the sedative effects typically develops within several weeks of continued administration.

Serotonergic Receptor Subtype Interactions

Mianserin displays a complex and subtype-selective interaction pattern across the serotonergic receptor family, with significant differences in both affinity and stereoselectivity:

5-HT₂ Receptor Family: Mianserin demonstrates potent antagonism at 5-HT₂A (Ki = 1.6-55 nM), 5-HT₂C (Ki = 0.63-6.5 nM), and 5-HT₂B (Ki = 1.6-20 nM) subtypes [5] [7]. The 5-HT₂A antagonism contributes to reduced anxiety, improved sleep architecture, and diminished sexual side effects compared to SSRIs. Antagonism at 5-HT₂C receptors disinhibits dopamine and norepinephrine release in prefrontal cortex, potentially enhancing mood and cognitive function. This receptor profile forms the basis for its classification as a noradrenergic and specific serotonergic antidepressant (NaSSA), though the evidence supporting this classification has been questioned in some pharmacological analyses [7].

5-HT₃ and Stereoselectivity: Mianserin exhibits moderate affinity for 5-HT₃ receptors (Ki = 5.8-300 nM) with remarkable stereoselective binding. Unlike its actions at 5-HT₂ receptors where the (+)-enantiomer demonstrates greater potency, the (-)-mianserin enantiomer shows approximately 100-fold higher affinity for 5-HT₃ receptors (pKi 8.46 vs. 6.95 for the (+)-isomer) [2]. This stereoselectivity extends to functional antagonism, where (-)-mianserin effectively blocks 5-hydroxytryptamine-induced depolarization in rat vagus nerve preparations (pKapp 8.13 vs. 6.58 for the (+)-isomer). This differential selectivity suggests potential utility in anxiety states and provides a pharmacological tool for receptor characterization [2].

Other Serotonergic Receptors: Mianserin shows moderate antagonism at 5-HT₇ receptors (Ki = 48-56 nM), which may influence circadian rhythms and sleep-wake cycles. Its affinity for 5-HT₆ receptors is comparatively lower (Ki = 55-81 nM), while interactions with 5-HT₁A (Ki = 400-2600 nM) and 5-HT₁B/D receptors demonstrate negligible functional significance at therapeutic concentrations [6] [7].

Table 2: Serotonergic Receptor Subtype Selectivity of Mianserin

5-HT SubtypeAffinity (Ki, nM)Antagonist PotencyStereoselectivityFunctional Significance
5-HT₂A1.6–55Strong(+)-isomer > (-)-isomerAnxiolysis, sleep promotion
5-HT₂C0.63–6.5Strong(+)-isomer > (-)-isomerMood regulation, appetite
5-HT₃5.8–300Moderate(-)-isomer >> (+)-isomerAntiemetic, anxiolytic
5-HT₇48–56ModerateMinimal stereoselectivityCircadian rhythm modulation
5-HT₁A400–2600WeakNot characterizedNegligible
5-HT₆55–81WeakNot characterizedUnknown

Noradrenaline Reuptake Inhibition Kinetics

While primarily characterized as a receptor antagonist, mianserin also functions as a moderate-efficacy norepinephrine reuptake inhibitor (NRI) with significant species-dependent variability. In human-derived systems, mianserin inhibits the norepinephrine transporter (NET) with Ki ≈ 71 nM, approximately 50-fold greater potency than its inhibition of serotonin transport (SERT Ki ≈ 4000 nM) and over 130-fold greater than dopamine transporter (DAT) inhibition [1] [6] [10]. This selective noradrenergic activity differentiates mianserin from many dual-acting antidepressants.

Pharmacodynamic studies reveal that mianserin's reuptake inhibition occurs through non-competitive allosteric modulation rather than direct competition with substrate binding. This unique mechanism results in gradual development of norepinephrine reuptake blockade, reaching maximal efficacy only after repeated administration [1] [10]. Unlike classical NRIs such as desipramine, mianserin administration does not cause immediate elevation of synaptic norepinephrine levels. Instead, it produces adaptive changes in the norepinephrine receptor-coupled adenylate cyclase system, inducing β-adrenergic receptor subsensitivity without altering receptor density—suggesting uncoupling of the receptor from its second messenger system rather than downregulation [1] [10].

The noradrenergic effects of mianserin demonstrate significant synergism with its receptor blockade profile. The combination of NET inhibition and presynaptic α₂-adrenoceptor antagonism creates dual enhancement of noradrenergic neurotransmission: α₂ blockade disinhibits norepinephrine release while NET inhibition prolongs its synaptic availability. This integrated mechanism produces more substantial increases in synaptic norepinephrine concentrations than either mechanism alone [1] [7] [8].

Structural Correlates of Pharmacological Activity

The tetracyclic structure of mianserin (5-methyl-2,5-diazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),8,10,12,15,17-hexaene) provides critical insights into its receptor interaction patterns. The molecule features a piperazinoazepine core with distinct stereochemical requirements for different receptor targets. The (S)-(+)-enantiomer demonstrates approximately 200-300 times greater biological activity than the (R)-(-)-enantiomer for most receptor interactions, though this ratio reverses at 5-HT₃ receptors [2] [7].

Structure-activity relationship (SAR) studies indicate that the N-methyl group contributes critically to aminergic receptor binding, while modifications at this position dramatically reduce affinity for 5-HT receptors. Acetylation of the secondary amine (as in experimental derivative MN-1) or replacement with polar functionalities (MN-2–MN-6) significantly diminishes 5-HT receptor binding while preserving anti-inflammatory activity in human macrophages and synovial tissue—demonstrating that certain biological activities can be dissociated from monoaminergic receptor interactions [3].

Table 3: Structural Modifications and Receptor Binding Implications

Structural FeatureReceptor Binding ConsequenceFunctional Impact
Tetracyclic piperazinoazepineEnables simultaneous interaction with multiple receptor pocketsPolypharmacological profile
(S)-(+)-configurationEnhanced activity at most aminergic receptorsPrimary therapeutic enantiomer
N-methyl groupCritical for 5-HT receptor bindingRemoval reduces 5-HT affinity while preserving other actions
Rigid aromatic systemHigh-affinity insertion into H₁ receptor pocketPotent inverse agonism at histamine receptors
Basic amine centerIonic interaction with α₂-adrenoceptor aspartate residuesPotent presynaptic antagonism

Properties

CAS Number

24219-97-4

Product Name

Mianserin

IUPAC Name

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3

InChI Key

UEQUQVLFIPOEMF-UHFFFAOYSA-N

SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42

Solubility

2.32e-01 g/L

Synonyms

Hydrochloride, Mianserin
Lerivon
Mianserin
Mianserin Hydrochloride
Mianserin Monohydrochloride
Monohydrochloride, Mianserin
Org GB 94
Tolvon

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.